molecular formula C7H13N3O B12910470 2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one CAS No. 88075-51-8

2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B12910470
CAS No.: 88075-51-8
M. Wt: 155.20 g/mol
InChI Key: CXXPIPRQIGVFCD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the cyclization process.

    Solvent: Polar solvents such as ethanol or methanol.

    Catalysts: Bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydropyrimidinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but has a different core structure.

    1-Methyl-5,6-dihydropyrimidin-4(1H)-one: Lacks the dimethylamino group but has a similar core structure.

Uniqueness

2-(Dimethylamino)-1-methyl-5,6-dihydropyrimidin-4(1H)-one is unique due to the combination of the dimethylamino group and the dihydropyrimidinone core, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

88075-51-8

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(dimethylamino)-3-methyl-4,5-dihydropyrimidin-6-one

InChI

InChI=1S/C7H13N3O/c1-9(2)7-8-6(11)4-5-10(7)3/h4-5H2,1-3H3

InChI Key

CXXPIPRQIGVFCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)N=C1N(C)C

Origin of Product

United States

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